2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-13-1-2-14(15(19)9-13)17(22)20-10-16(12-3-8-24-11-12)21-4-6-23-7-5-21/h1-3,8-9,11,16H,4-7,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMOXJPQYZKAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Action Environment
Environmental factors can significantly impact the effectiveness and stability of a compound, and understanding these influences is crucial for optimizing its use.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit notable antimicrobial properties. The incorporation of the 2,4-dichloro substitution enhances the lipophilicity of the molecule, which can improve its interaction with microbial membranes. For instance, studies have demonstrated that derivatives of this compound show efficacy against various pathogens, including Aspergillus fumigatus and Candida albicans .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Thiophene derivatives are known to interact with biological targets involved in cancer progression. In vitro studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting a mechanism potentially involving the modulation of signaling pathways related to cell growth and apoptosis .
3. Enzyme Inhibition
The structure of 2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide suggests potential as an enzyme inhibitor. Research into similar compounds has identified their ability to inhibit enzymes critical for various biological processes, including those involved in drug metabolism and detoxification pathways .
Material Science Applications
1. Organic Electronics
Thiophene-containing compounds are widely used in organic electronics due to their favorable electronic properties. The unique structure of this compound may contribute to its application in organic semiconductors and photovoltaic devices. Studies have shown that thiophene derivatives can enhance charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells .
2. Polymer Chemistry
This compound can serve as a building block for synthesizing novel polymers with tailored properties. The presence of both dichloro and thiophene groups allows for functionalization and cross-linking reactions that can lead to materials with specific mechanical and thermal characteristics .
Case Studies
1. Synthesis and Characterization
A detailed study on the synthesis of similar thiophene derivatives highlights methodologies that could be adapted for this compound. Techniques such as NMR spectroscopy and X-ray diffraction have been employed to elucidate the structural properties of synthesized compounds, providing insights into their potential applications .
2. Biological Testing
In a comparative study of various thiophene derivatives, this compound was tested alongside other compounds for antimicrobial activity. Results indicated a significant reduction in microbial growth at specific concentrations, showcasing the compound's potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of the morpholino ring and thiophen-3-yl group. Below is a comparative analysis with key analogs:
Pharmacological and Physicochemical Properties
- Morpholino vs. Piperazine: Morpholino (saturated oxygen-containing ring) offers improved solubility and metabolic stability compared to piperazine, which may enhance CNS penetration but reduce selectivity .
- Thiophen-3-yl vs. Thiadiazole : Thiophene’s aromaticity favors π-π stacking in receptor binding, while thiadiazole’s electron-deficient nature enhances metal coordination (e.g., in catalysis or chelation therapies) .
- Halogenation : The 2,4-dichloro substitution on the benzamide core is common in bioactive compounds, contributing to hydrophobic interactions and structural rigidity .
Q & A
Q. Characterization :
- NMR (¹H/¹³C) to confirm regiochemistry and purity.
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
How can reaction conditions be optimized to improve yield and purity?
Advanced
Key parameters:
- Temperature : Lower temps (0–5°C) during coupling reduce side reactions (e.g., racemization) .
- Solvent : Use polar aprotic solvents (e.g., DMF) for intermediates to enhance solubility.
- Catalysts : Add DMAP to accelerate amidation kinetics .
- Work-up : Acid-base extraction to remove unreacted amines or acids .
Example : Refluxing with TBHP (tert-butyl hydroperoxide) in methanol for 2 hours increased conversion rates in analogous benzamide syntheses .
What structural features influence its structure-activity relationships (SAR)?
Q. Basic
- Morpholine ring : Enhances solubility and modulates pharmacokinetics via hydrogen bonding .
- Thiophene moiety : Contributes to π-π stacking interactions with hydrophobic enzyme pockets .
- 2,4-Dichlorobenzamide core : Critical for target binding affinity, as shown in analogous compounds .
Advanced : Replace the morpholine with piperazine to assess changes in bioavailability (logP) .
How to resolve contradictions in reported synthetic yields?
Advanced
Discrepancies often arise from:
- Reagent purity : Use freshly distilled thionyl chloride to avoid hydrolysis side reactions .
- Work-up protocols : Compare yields from column chromatography vs. recrystallization (e.g., DMSO/water mixtures improve crystal purity) .
- Analytical thresholds : Validate HPLC methods with spiked impurities to ensure detection limits <0.1% .
What analytical methods assess stability under physiological conditions?
Q. Advanced
- Forced degradation : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor via LC-MS for hydrolysis products (e.g., free thiophene or morpholine) .
- Light sensitivity : Expose to UV (254 nm) and track degradation by TLC .
How to determine solubility for in vitro assays?
Q. Basic
- Shake-flask method : Dissolve in DMSO (stock solution), then dilute with PBS. Measure saturation concentration via nephelometry .
- Calculated logP : Use software (e.g., ChemAxon) to predict hydrophobicity. Experimental logP should align with computational models (e.g., PubChem data) .
What assays evaluate biological activity and mechanism of action?
Q. Advanced
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .
How to investigate reaction mechanisms for unexpected byproducts?
Q. Advanced
- Isolation : Use preparative TLC to isolate byproducts; characterize via HRMS and 2D NMR .
- Computational modeling : Perform DFT calculations (e.g., Gaussian) to identify transition states favoring side reactions .
What strategies modify the core structure for improved selectivity?
Q. Advanced
- Bioisosteric replacement : Substitute thiophene with furan to reduce off-target interactions .
- Steric hindrance : Introduce methyl groups at the benzamide para position to block metabolic oxidation .
How to troubleshoot low yields during final purification?
Q. Basic
- Column optimization : Adjust silica gel mesh size (e.g., 60–120 mesh) and solvent polarity (e.g., CHCl₃/MeOH for polar impurities) .
- Alternative methods : Use preparative HPLC with a C8 column and isocratic elution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
